4-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS 320366-57-2) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-cyano-pyridin-2-ylamino substituent at the 4-position. Its molecular formula is C₁₇H₂₄N₄O₂, with a molecular weight of 316.40 g/mol .
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanopyridin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-9-6-13(7-10-20)19-14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTZWPNWHPRLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150507 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-19-3 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-19-3) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an in-depth review of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
- Purity : Minimum 95%
The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in cancer progression. The presence of the cyano and pyridine groups suggests potential inhibitory effects on pathways associated with tumor growth and metastasis.
Anticancer Properties
Research indicates that derivatives similar to 4-(3-Cyano-pyridin-2-ylamino)-piperidine have shown significant anticancer properties. For example, studies have documented compounds with similar structures demonstrating IC50 values in the low micromolar range against multiple cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | NUGC (gastric cancer) | 0.025 |
| Compound B | MDA-MB-231 (breast cancer) | 0.049 |
| Compound C | LNCaP (prostate cancer) | 0.11 |
These findings suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key signaling pathways that promote cell proliferation and survival. In particular, compounds have been shown to inhibit ATP-binding sites on tyrosine kinase receptors, a common target in cancer therapy . Additionally, modifications to the chemical structure can enhance solubility and metabolic stability, further improving efficacy .
Case Studies
-
Study on Derivative Efficacy :
A study evaluated a series of piperidine derivatives, including 4-(3-Cyano-pyridin-2-ylamino)-piperidine derivatives, against a panel of human cancer cell lines. The results indicated that certain modifications led to improved anticancer activity, with one derivative achieving an IC50 value as low as 0.025 μM against gastric cancer cells . -
Toxicological Assessment :
Toxicological studies have been conducted to assess the safety profile of these compounds. Notably, one derivative demonstrated approximately 400-fold lower toxicity in normal fibroblast cells compared to its efficacy against cancer cells, indicating a favorable therapeutic window .
Comparison with Similar Compounds
Substituent Variations in Piperidine-1-carboxylic Acid tert-Butyl Esters
The following table highlights key structural and physicochemical differences between the target compound and analogs:
Key Structural and Functional Differences
Heterocyclic Core: The 3-cyano-pyridine group in the target compound provides a planar structure conducive to π-π stacking in biological systems. In contrast, pyrimidine (e.g., 1146080-78-5) and pyridazine analogs (e.g., 939986-05-7) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .
Linkage Type: The target compound features a direct amino linkage (N–H), while analogs like 939986-09-1 use an ether oxygen bridge, reducing rotational freedom and altering conformational preferences .
Polarity and Solubility: Amino-acetyl derivatives (e.g., 1353953-61-3) exhibit higher polarity due to the primary amine, enhancing aqueous solubility. In contrast, methyl-pyrimidine (1146080-78-5) or bromo-pyridine (939986-09-1) substituents increase lipophilicity, favoring membrane permeability .
Q & A
What are the common synthetic routes for preparing 4-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester?
Basic Question
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of a pyridine derivative (e.g., 3-cyano-2-aminopyridine) with a Boc-protected piperidine scaffold. For example, 4-aminopiperidine-1-carboxylic acid tert-butyl ester reacts with activated pyridinyl intermediates under reflux conditions in methanol or acetonitrile .
- Step 2: Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate reactive intermediates for downstream functionalization .
- Step 3: Hydrogenation (e.g., H₂/Pd-C) to reduce unsaturated bonds or remove protective groups, as seen in analogous piperidine-based syntheses .
Key Considerations:
- Solvent choice (e.g., MeOH, DCM) and temperature control are critical for yield optimization.
- Intermediate purity is ensured via column chromatography or recrystallization .
How is the tert-butoxycarbonyl (Boc) group selectively removed during synthesis?
Basic Question
The Boc group is removed under acidic conditions:
- Method: Dissolve the Boc-protected compound in DCM, add TFA (1–5 equivalents), and stir at room temperature for 2–4 hours .
- Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC) or NMR to confirm complete deprotection .
- Work-Up: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄ before concentration .
Note: Overexposure to TFA may degrade sensitive functional groups; alternative acids (e.g., HCl/dioxane) can be explored.
What analytical techniques are critical for characterizing this compound and its intermediates?
Advanced Question
Primary Methods:
- HPLC-MS: Determines molecular weight and purity (e.g., ESI-TOF for accurate mass measurement) .
- NMR Spectroscopy:
- ¹H-NMR: Assigns proton environments (e.g., piperidine ring protons at δ 1.4–3.2 ppm, Boc methyl groups at δ 1.48 ppm) .
- ¹³C-NMR: Confirms carbonyl (Boc, ~155 ppm) and cyano (~115 ppm) groups .
- FTIR-ATR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C≡N at ~2200 cm⁻¹) .
Data Interpretation Tips:
- Discrepancies in NMR splitting patterns may indicate stereochemical impurities.
- Low HPLC-MS purity (<95%) necessitates repurification via preparative chromatography .
How do structural modifications on the pyridine or piperidine rings influence biological activity?
Advanced Question
Structure-Activity Relationship (SAR) Insights:
- Pyridine Substituents:
- Cyano groups enhance electrophilicity, potentially improving target binding (e.g., kinase inhibition) .
- Electron-withdrawing groups (e.g., Cl, NO₂) increase metabolic stability but may reduce solubility .
- Piperidine Modifications:
Comparative Data:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 4-(6-Chloro-pyrimidinyl)-piperidine | Chloro-pyrimidine | Antimicrobial |
| 4-(4-Nitrobenzylamino)-piperidine | Nitrophenylmethylamino | Enzyme inhibition |
How can researchers resolve low yields during the hydrogenation step?
Advanced Question
Optimization Strategies:
- Catalyst Loading: Increase Pd/C from 10% to 20% wt to enhance H₂ activation .
- Pressure/Temperature: Use higher H₂ pressure (50 psi) and elevated temperatures (40–50°C) for stubborn reductions .
- Solvent Choice: Switch from MeOH to EtOAc for better substrate solubility .
Troubleshooting:
- Incomplete Reduction: Monitor by ¹H-NMR for residual alkene protons (δ 5–6 ppm).
- Byproduct Formation: Add catalytic HOAc to suppress side reactions .
What strategies mitigate discrepancies in NMR data for intermediates?
Advanced Question
Common Issues & Solutions:
- Signal Splitting: Racemic mixtures may cause split peaks; use chiral chromatography or derivatization for resolution .
- Solvent Artifacts: Residual DCM (δ 5.32 ppm in ¹H-NMR) or TFA salts can mask signals; ensure thorough drying .
- Dynamic Exchange: Piperidine ring puckering may broaden signals; acquire spectra at higher temperatures (e.g., 40°C) .
Validation: Cross-check with 2D NMR (COSY, HSQC) for unambiguous assignments .
How does the choice of coupling reagent impact the synthesis of pyridin-2-ylamino derivatives?
Advanced Question
Reagent Comparison:
- EDC/HOBt: Efficient for amide bond formation but may require anhydrous conditions .
- DCC/DMAP: Faster activation but generates insoluble DCU byproducts, complicating purification .
- Direct Amination: Use of pre-activated pyridinyl halides with CuI catalysis for C-N coupling .
Yield Trends:
- EDC/HOBt: ~70–80% yield .
- CuI-mediated coupling: ~60–65% yield due to side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
